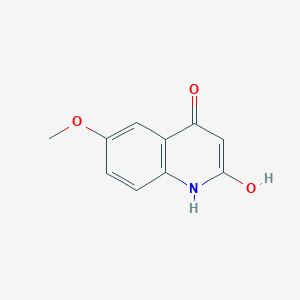

2-hydroxy-6-methoxy-1H-quinolin-4-one

Description

BenchChem offers high-quality 2-hydroxy-6-methoxy-1H-quinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-6-methoxy-1H-quinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-hydroxy-6-methoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHIHNYMVBNMOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=CC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC(=CC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physicochemical Properties of 2-hydroxy-6-methoxy-1H-quinolin-4-one and its Predominant Tautomer

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physicochemical properties of the quinolinone derivative specified as 2-hydroxy-6-methoxy-1H-quinolin-4-one. A critical aspect of this class of compounds is the existence of tautomeric forms. This document will first elucidate the structural nuances of the potential tautomers and establish the most thermodynamically stable form, which is the focus of subsequent experimental and analytical discussions. The guide will then delve into the synthesis, purification, and detailed characterization of this stable tautomer, providing both theoretical insights and practical, field-proven experimental protocols.

Tautomerism: Unraveling the True Structure

The nominal structure "2-hydroxy-6-methoxy-1H-quinolin-4-one" represents one of several possible tautomers. However, extensive research on related quinolinone systems has demonstrated that this is not the most stable isomer. The equilibrium in solution and the solid state heavily favors the 4-hydroxy-6-methoxy-2(1H)-quinolinone tautomer. This preference is primarily due to the greater thermodynamic stability of the cyclic amide (lactam) functionality in the 2(1H)-quinolinone ring system compared to the iminol (lactim) form.[1]

Therefore, for the purpose of practical synthesis and characterization, this guide will focus on the properties of 4-hydroxy-6-methoxy-2(1H)-quinolinone , which is the experimentally observable and isolable form of this molecule.

Synthesis and Purification

The synthesis of 4-hydroxy-6-methoxy-2(1H)-quinolinone can be effectively achieved through the cyclocondensation of p-anisidine with a malonic acid derivative, followed by high-temperature cyclization. The following protocol is adapted from established methods for the synthesis of 4-hydroxy-2-quinolones.[2][3]

Proposed Synthetic Pathway

Caption: Synthetic workflow for 4-hydroxy-6-methoxy-2(1H)-quinolinone.

Detailed Experimental Protocol: Synthesis

-

Condensation: In a round-bottom flask, combine p-anisidine (1.0 eq) and diethyl malonate (1.1 eq). Heat the mixture at 140-150 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of p-anisidine.

-

Removal of Excess Reagent: After the initial condensation, increase the temperature to 180 °C to distill off the ethanol byproduct and any unreacted diethyl malonate.

-

Cyclization: To the resulting crude diethyl N-(4-methoxyphenyl)malonamate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 240-250 °C for 30-60 minutes to effect cyclization.[3]

-

Isolation: Allow the reaction mixture to cool to below 100 °C and then pour it into a beaker containing hexane or petroleum ether to precipitate the product.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with hexane to remove the high-boiling point solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, a mixture of dimethylformamide (DMF) and water, or acetic acid to yield pure 4-hydroxy-6-methoxy-2(1H)-quinolinone as a solid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-hydroxy-6-methoxy-2(1H)-quinolinone. Where experimental data for the specific molecule is not available, predicted values based on closely related analogs are provided with appropriate citations.

| Property | Value | Method of Determination / Reference |

| Molecular Formula | C₁₀H₉NO₃ | - |

| Molecular Weight | 191.19 g/mol | - |

| Melting Point | Predicted: >250 °C | Based on the high melting points of related 4-hydroxy-2-quinolones.[4] |

| Appearance | Predicted: Off-white to pale yellow solid | General characteristic of quinolinone derivatives. |

| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, and hot ethanol. | General solubility characteristics of quinolinone derivatives.[5] The solubility can be influenced by pH. |

| pKa | Predicted: ~8-9 (for the N-H proton), ~10-11 (for the 4-OH proton) | Estimated based on the pKa values of similar phenolic and amide functional groups in heterocyclic systems.[4] |

Spectroscopic and Analytical Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following are predicted chemical shifts for 4-hydroxy-6-methoxy-2(1H)-quinolinone in DMSO-d₆, based on data from unsubstituted 4-hydroxy-2(1H)-quinolone and other substituted analogs.[2][4]

Table 2: Predicted ¹H and ¹³C NMR Data

| ¹H NMR (in DMSO-d₆) | Predicted δ (ppm) | Multiplicity | Assignment | ¹³C NMR (in DMSO-d₆) | Predicted δ (ppm) | Assignment |

| NH | ~11.2 | br s | 1-H | C=O | ~163 | C-2 |

| OH | ~12.9 | br s | 4-OH | C-OH | ~162 | C-4 |

| H-5 | ~7.8 | d | Aromatic | C-O | ~154 | C-6 |

| H-7 | ~7.1 | dd | Aromatic | C-H | ~121 | C-5 |

| H-8 | ~7.0 | d | Aromatic | C-H | ~115 | C-7 |

| H-3 | ~5.8 | s | Vinylic | C-H | ~110 | C-8 |

| OCH₃ | ~3.8 | s | Methoxy | C-H | ~98 | C-3 |

| OCH₃ | ~56 | Methoxy | ||||

| C-N | ~139 | C-8a | ||||

| C-C | ~116 | C-4a |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-hydroxy-6-methoxy-2(1H)-quinolinone, Electrospray Ionization (ESI) is a suitable technique.

-

Expected Molecular Ion: [M+H]⁺ = 192.06 m/z

-

Common Fragmentation Pathways: Quinolinones typically undergo fragmentation through the loss of CO, and cleavage of substituents from the aromatic ring.[6] The fragmentation pattern can provide valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch |

| 3200 - 3100 | Medium | N-H stretch |

| ~1660 | Strong | C=O stretch (Amide) |

| 1600 - 1450 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

-

Expected λmax: Based on the spectrum of 4-hydroxy-2(1H)-quinolone, two main absorption bands are expected in a polar protic solvent like methanol, likely in the ranges of 270-280 nm and 320-330 nm.[2] The exact positions will be influenced by the methoxy substituent.

Experimental Protocols for Physicochemical Properties

Protocol for Determination of Aqueous Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of the solid compound to a known volume of purified water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Quantification: Carefully withdraw a known volume of the clear supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, using a pre-established calibration curve.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Protocol for pKa Determination using UV-Vis Spectrophotometry

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: Add a small, constant volume of the stock solution to a constant volume of each buffer solution to create a series of solutions with varying pH but constant total compound concentration.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution.

-

Data Analysis: Plot the absorbance at a selected wavelength (where the absorbance changes significantly with pH) against the pH. The pKa can be determined from the midpoint of the resulting sigmoidal curve.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Biological and Pharmacological Context

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. Derivatives of 4-hydroxy-2-quinolone have been investigated for various therapeutic applications, including:

-

Antimicrobial and Antifungal Activity: The quinoline ring is a core component of many antibacterial and antifungal agents.

-

Anticancer Properties: Certain quinolinone derivatives have shown potential as anticancer agents by interacting with various cellular targets.

-

Anti-inflammatory Effects: The structural motifs present in this compound are also found in molecules with anti-inflammatory properties.

A thorough understanding of the physicochemical properties detailed in this guide is a prerequisite for any further investigation into the pharmacological potential of 4-hydroxy-6-methoxy-2(1H)-quinolinone. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for successful drug development.

References

- Fadda, A. A., El-Attar, M. M., & El-Morsy, A. M. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 7(5), 693-709.

- Ukrainets, I. V., Mospanova, E. V., Davidenko, A. A., & Turov, A. V. (2012). 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. Chemistry of Heterocyclic Compounds, 48(2), 339-346.

- Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses.

- Priya, V., Girija, K., & Ravikumar, S. (2010). Synthesis, spectral characterization and biological evaluation of some novel 4-hydroxy-2-quinolone derivatives. Rasayan Journal of Chemistry, 3(4), 724-730.

- Khairnar, S. J., & Shrivastava, B. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 20(8), 14687-14705.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. <bold>Chemistry of 4-Hydroxy-2(1<i>H</i>)-quinolone</bold>. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Structural Elucidation and NMR Spectroscopic Analysis of 2-Hydroxy-6-methoxy-1H-quinolin-4-one

Executive Summary

2-Hydroxy-6-methoxy-1H-quinolin-4-one is a highly versatile heterocyclic scaffold with profound implications in modern medicinal chemistry. It serves as a core pharmacophore for novel antimicrobial agents and targeted phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors (1)[1]. While formally named as a 2-hydroxyquinolin-4-one, this compound undergoes complex tautomerism. In solution—particularly in the polar aprotic solvents required for Nuclear Magnetic Resonance (NMR) spectroscopy—it predominantly exists as its tautomer: 4-hydroxy-6-methoxy-1H-quinolin-2-one (2)[2].

This technical guide provides an authoritative framework for the structural elucidation of this molecule, detailing the causality behind tautomeric shifts, quantitative NMR assignments, and self-validating experimental protocols.

Mechanistic Basis of Tautomeric Equilibrium

The quinoline-2,4-diol core theoretically exists in a dynamic equilibrium among multiple tautomeric states: the 2,4-dione, the 2-hydroxy-4-oxo, and the 4-hydroxy-2-oxo forms. The causality behind the overwhelming preference for the 4-hydroxy-1H-quinolin-2-one tautomer in solvents like DMSO-d6 lies in the thermodynamic stability of the lactam (amide) motif over the lactim (imidic acid) motif (3)[3].

The lactam form benefits from robust intermolecular hydrogen bonding and extended conjugation through the enolized C4-OH and the aromatic system. Consequently, the selection of the NMR solvent is not arbitrary; it is a deliberate experimental choice. Aprotic polar solvents like DMSO-d6 disrupt intermolecular aggregation while stabilizing the lactam/enol tautomer, whereas protic solvents (e.g., CD3OD) lead to rapid deuterium exchange, obliterating critical diagnostic signals.

Caption: Tautomeric equilibrium and logical workflow for NMR solvent selection.

Quantitative NMR Spectroscopic Data

Accurate assignment of the ¹H and ¹³C NMR spectra is critical for confirming the structural integrity of 6-methoxy-4-hydroxy-2-quinolone derivatives (4)[4]. The presence of the strongly electron-donating C4-hydroxyl group and the C6-methoxy group significantly shields specific positions on the quinoline ring. The data below synthesizes expected shifts based on the 4-hydroxy-2-quinolone tautomer.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)

| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Int. | Assignment Rationale |

| NH (1) | ~11.30 | s (broad) | - | 1H | Highly deshielded lactam proton; exchanges with D₂O. |

| OH (4) | ~11.50 | s (broad) | - | 1H | Enolic hydroxyl; strongly hydrogen-bonded. |

| H-3 | ~5.75 | s | - | 1H | Highly shielded by the resonance of the C4-OH enol system. |

| H-5 | ~7.30 | d | 2.8 | 1H | Meta-coupling to H-7; deshielded by proximity to C4-OH. |

| H-7 | ~7.15 | dd | 8.9, 2.8 | 1H | Ortho-coupling to H-8, meta-coupling to H-5. |

| H-8 | ~7.25 | d | 8.9 | 1H | Ortho-coupling to H-7. |

| OCH₃ (6) | ~3.80 | s | - | 3H | Typical methoxy resonance. |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)

| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Rationale |

| C-2 | ~163.5 | C=O (Lactam) | Characteristic amide carbonyl carbon (4)[4]. |

| C-4 | ~160.2 | C-OH (Enol) | Deshielded enolic carbon. |

| C-6 | ~154.8 | C-OCH₃ | Aromatic carbon attached to oxygen. |

| C-9 | ~133.2 | C (Aromatic) | Bridgehead carbon adjacent to nitrogen. |

| C-7 | ~120.1 | CH (Aromatic) | Standard aromatic methine. |

| C-8 | ~116.3 | CH (Aromatic) | Standard aromatic methine. |

| C-10 | ~115.0 | C (Aromatic) | Bridgehead carbon. |

| C-5 | ~105.4 | CH (Aromatic) | Shielded by ortho-methoxy and para-NH effects. |

| C-3 | ~96.5 | CH (Enol) | Highly shielded due to enamine/enol resonance (C4-OH electron donation). |

| OCH₃ | ~55.6 | CH₃ | Standard methoxy carbon. |

Standardized Experimental Protocol for NMR Acquisition & Validation

To ensure a self-validating system, the following protocol must be strictly adhered to when acquiring NMR data for 4-hydroxy-2-quinolones. Merely running a standard 1D sequence is insufficient due to the relaxation dynamics of the quadrupolar nitrogen and the exchangeable protons.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of anhydrous DMSO-d6. DMSO-d6 is strictly chosen because it disrupts the strong intermolecular hydrogen bonding of the analyte, solubilizing the rigid planar structure while preventing the rapid proton exchange seen in protic solvents.

-

Probe Tuning and Shimming: Perform rigorous 3D gradient shimming. Tune and match the probe specifically for ¹H and ¹³C frequencies to maximize the signal-to-noise (S/N) ratio, which is critical for observing the broad, low-intensity NH and OH protons.

-

Acquisition Parameters (¹H NMR):

-

Set the relaxation delay (D1) to a minimum of 2.0 seconds to ensure complete relaxation of the broad signals.

-

Acquire a minimum of 16 to 32 scans.

-

Critical Step: The spectral window must be expanded to encompass -2 to 16 ppm to capture the extreme downfield shifts of the NH and OH protons (~11.3–11.5 ppm).

-

-

Self-Validation (D₂O Exchange): To unequivocally confirm the assignments of the NH and OH protons, add 10 μL of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The signals at ~11.30 ppm and ~11.50 ppm must completely disappear due to deuterium exchange, validating their identity as labile protons.

-

Acquisition Parameters (¹³C NMR): Utilize a standard proton-decoupled sequence (e.g., zgpg30). Set D1 to 2.0 seconds and acquire at least 1024 scans. Pay special attention to the diagnostic signals at ~163 ppm (C-2) and ~160 ppm (C-4), which confirm the 4-hydroxy-2-quinolone tautomer over the 2,4-dione form (4)[4].

Biological Relevance and Signaling Pathways

Beyond structural characterization, derivatives of 4-hydroxy-6-methoxy-2-quinolone are actively investigated as potent inhibitors of PI3Kα. This kinase is a critical node in the PI3K/AKT/mTOR signaling pathway and is frequently mutated (e.g., the H1047R mutation) in various human adenocarcinomas (1)[1]. The lactam and enolic hydroxyl groups of the quinolone core act as essential pharmacophores, forming critical hydrogen bonds within the ATP-binding pocket of the kinase to halt downstream oncogenic signaling.

Caption: Mechanism of PI3K/AKT pathway inhibition by 6-methoxy-2-quinolone derivatives.

References

- Seventh International Pharmaceutical Conference (ZTIPC 2019)

- Source: nih.

- 4-Hydroxy-3-methyl-2(1H)

- Source: nih.

Sources

mass spectrometry analysis of 2-hydroxy-6-methoxy-1H-quinolin-4-one

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Hydroxy-6-methoxy-1H-quinolin-4-one

Foreword: The Analytical Imperative for Novel Quinolones

The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] As researchers and drug development professionals, our ability to precisely characterize these molecules is fundamental to advancing new therapeutics. Mass spectrometry (MS) has become an indispensable tool in this journey, offering unparalleled sensitivity and structural insight that accelerates drug discovery, development, and quality control.[2][3]

This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of a specific quinolone derivative: 2-hydroxy-6-methoxy-1H-quinolin-4-one. Moving beyond a simple recitation of steps, we will delve into the causality behind each experimental choice, grounding our methodology in established principles and authoritative standards. Our objective is to equip you with the practical and theoretical knowledge to develop and validate a robust analytical method for this compound and its analogs.

Section 1: Analyte Profile and Strategic Sample Preparation

A successful analysis begins with a deep understanding of the analyte. 2-Hydroxy-6-methoxy-1H-quinolin-4-one (Molecular Formula: C₁₀H₉NO₃, Monoisotopic Mass: 191.05824 Da) is a polar, heterocyclic compound. A key feature of this molecule is the potential for keto-enol tautomerism between the 4-keto and 4-hydroxy forms, and the 2-keto and 2-hydroxy (as named) forms. This characteristic influences its ionization behavior and must be considered during method development.

Protocol 1: Standard Solution and Sample Preparation

The trustworthiness of any analysis hinges on the quality of the sample preparation. This protocol is designed to ensure analyte stability and compatibility with a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Objective: To prepare a clean, soluble sample in a solvent system appropriate for Reverse-Phase Liquid Chromatography (RPLC) and Electrospray Ionization (ESI).

Materials:

-

2-hydroxy-6-methoxy-1H-quinolin-4-one reference standard

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Formic Acid (≥99% purity)

-

0.22 µm Syringe Filters (PTFE or other compatible material)

Step-by-Step Methodology:

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and transfer it to a 1 mL volumetric flask. Dissolve in methanol and bring to volume. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.

-

Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water. A common starting concentration for method development is 1 µg/mL.

-

Mobile Phase Compatibility: For the final dilution before injection, use a solvent that mirrors the initial mobile phase conditions. A typical starting point is 95:5 Water:Acetonitrile with 0.1% Formic Acid. This prevents peak distortion caused by solvent mismatch.

-

Filtration: Prior to injection, filter the final sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

Causality and Expertise:

-

Why Methanol/Acetonitrile? These polar organic solvents are excellent for dissolving quinolone derivatives and are fully miscible with water, making them ideal for RPLC.

-

Why Formic Acid? The addition of a small amount of acid (0.1%) to the sample and mobile phase serves a dual purpose. It acidifies the medium, promoting the protonation of the basic nitrogen in the quinoline ring, which is essential for efficient positive mode electrospray ionization.[4] It also helps to control the peak shape by preventing silanol interactions on the LC column.

Section 2: LC-MS/MS Method Development: A Systematic Approach

The core of the analysis lies in a well-optimized LC-MS/MS method. We will use a High-Resolution Mass Spectrometer (HR-MS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, which provides accurate mass measurements (<5 ppm deviation) crucial for determining elemental compositions of the parent ion and its fragments.[3][5]

Workflow for Mass Spectrometry Analysis

The overall analytical process follows a logical sequence from sample introduction to data analysis.

Caption: High-level workflow for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameter Optimization

Objective: To develop a sensitive and selective method for the detection and fragmentation of the target analyte.

Instrumentation:

-

Liquid Chromatography System (e.g., Agilent, Waters, Shimadzu)

-

HR-MS System (e.g., Q-TOF, Orbitrap) with an ESI source

Step-by-Step Methodology:

-

Direct Infusion (Source Optimization):

-

Infuse the 1 µg/mL working solution directly into the mass spectrometer using a syringe pump (flow rate ~5-10 µL/min).

-

Optimize ESI source parameters in positive ion mode to maximize the signal for the protonated molecule, [M+H]⁺, at m/z 192.0655. Key parameters to adjust include:

-

Capillary Voltage

-

Nebulizer Gas Pressure

-

Drying Gas Flow and Temperature

-

Fragmentor/Nozzle-Skimmer Voltage

-

-

Expert Insight: Start with the instrument manufacturer's recommended settings and adjust one parameter at a time while observing the ion intensity. The goal is to achieve a stable and intense signal for the precursor ion with minimal in-source fragmentation.

-

-

Liquid Chromatography (Separation):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) to determine the retention time. Then, optimize the gradient around the elution time to ensure separation from any impurities.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C to ensure reproducible retention times.

-

-

MS1 and MS/MS Acquisition:

-

MS1 Full Scan: Acquire data in the m/z range of 50-500 Da to detect the [M+H]⁺ precursor ion.

-

MS/MS Fragmentation: Select the precursor ion m/z 192.0655 for fragmentation. Ramp the collision energy (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum. Quinolone structures often show characteristic losses of small neutral molecules.[6]

-

Table 1: Example LC-MS/MS Instrument Parameters

| Parameter | Setting | Rationale |

| LC System | ||

| Column | C18, 2.1x100mm, 1.8µm | Provides good retention and peak shape for polar heterocyclic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for RPLC. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for RPLC. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |

| Column Temp | 40 °C | Enhances peak shape and reduces viscosity, leading to more stable retention times. |

| MS System | ||

| Ionization Mode | ESI Positive | The quinoline nitrogen is basic and readily protonated.[4] |

| Capillary Voltage | 3500 V | Creates a stable electrospray plume for efficient ionization. |

| Nebulizer Gas | 45 psi | Aids in the formation of fine droplets for desolvation. |

| Drying Gas (N₂) Flow | 10 L/min | Facilitates solvent evaporation from droplets. |

| Drying Gas Temp | 325 °C | Optimizes the desolvation process without causing thermal degradation of the analyte. |

| MS1 Scan Range | 50 - 500 m/z | Covers the expected mass of the precursor ion and potential low-mass fragments. |

| MS/MS Collision Energy | Ramped 10-40 eV | Provides a range of fragmentation energies to observe both primary and secondary fragment ions. |

Section 3: Fragmentation Analysis and Structural Elucidation

The MS/MS spectrum provides a molecular fingerprint that is invaluable for structural confirmation. The fragmentation of quinolone derivatives under Collision-Induced Dissociation (CID) is often predictable, involving sequential losses of neutral molecules like carbon monoxide (CO), water (H₂O), and radicals from substituents.[6][7][8]

Proposed Fragmentation Pathway

Based on the structure of 2-hydroxy-6-methoxy-1H-quinolin-4-one, we can postulate a logical fragmentation pathway for the protonated molecule ([M+H]⁺, m/z 192.0655).

Caption: Proposed fragmentation pathways for protonated 2-hydroxy-6-methoxy-1H-quinolin-4-one.

Interpretation of the Pathway:

-

Precursor Ion (m/z 192.0655): This is the protonated molecule [C₁₀H₉NO₃ + H]⁺.

-

Pathway 1 (Loss of CO): A characteristic fragmentation for quinolones is the loss of carbon monoxide from the carbonyl group, resulting in a fragment at m/z 164.0706 .[6][8] This can be followed by the loss of a methyl radical (•CH₃) from the methoxy group to yield a fragment at m/z 149.0471 .

-

Pathway 2 (Loss of Methyl Radical): Alternatively, the initial fragmentation can be the loss of a methyl radical from the methoxy group, leading to a fragment at m/z 177.0420 . This is subsequently followed by the loss of CO to yield the same ion at m/z 149.0471 . The convergence on a common fragment ion from two different pathways strengthens the structural assignment.

-

Further Fragmentation: The ion at m/z 149.0471 can undergo further fragmentation, potentially losing another neutral molecule to produce ions like m/z 136.0393.

Table 2: Summary of Predicted Key Fragment Ions

| Observed m/z | Calculated Exact Mass | Proposed Formula | Proposed Neutral Loss | Pathway |

| 192.0655 | 192.0655 | [C₁₀H₁₀NO₃]⁺ | - | Precursor |

| 177.0420 | 177.0420 | [C₉H₇NO₃]⁺ | •CH₃ | 2 |

| 164.0706 | 164.0706 | [C₉H₁₀NO₂]⁺ | CO | 1 |

| 149.0471 | 149.0471 | [C₉H₇NO₂]⁺ | CO + •CH₃ | 1 & 2 |

| 136.0393 | 136.0393 | [C₈H₆NO]⁺ | Further fragmentation | 3 |

Section 4: Regulatory Method Validation

For drug development applications, an analytical method must be validated to prove it is fit for its intended purpose.[9] Validation provides documented evidence that the method consistently produces a result that meets pre-determined specifications and quality attributes.[10] The following protocol outlines key parameters based on FDA and ICH guidelines.[11][12]

Protocol 3: Core Parameters for Method Validation

Objective: To validate the LC-MS/MS method by assessing its accuracy, precision, selectivity, sensitivity, and linearity.

Methodology:

-

Selectivity: Analyze at least six different blank matrix samples (e.g., plasma, formulation buffer) to ensure no endogenous components interfere with the detection of the analyte at its retention time.

-

Linearity and Range:

-

Prepare a calibration curve with at least five concentration levels, bracketing the expected concentration range of the samples.

-

Plot the peak area response versus concentration and perform a linear regression.

-

The correlation coefficient (r²) should be ≥ 0.99.

-

-

Accuracy and Precision:

-

Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, high) in replicate (n=5) on three separate days.

-

Accuracy: The mean value should be within ±15% of the nominal value.

-

Precision: The relative standard deviation (RSD) should not exceed 15%.

-

-

Limit of Quantitation (LOQ):

-

Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20%) and precision (RSD ≤ 20%).

-

-

Matrix Effect:

-

Assess the ion suppression or enhancement caused by the sample matrix.[10] This is done by comparing the analyte's response in a post-extraction spiked sample to its response in a neat solution.

-

-

Stability:

-

Evaluate the stability of the analyte in the sample matrix under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term (frozen) storage.

-

Conclusion

This guide has detailed a systematic, science-driven approach to the . By integrating a thorough understanding of the analyte's chemistry with optimized instrumental parameters and a logical fragmentation analysis, a robust and reliable method can be developed. The principles of method validation outlined herein ensure that the data generated is not only scientifically sound but also meets the stringent requirements of regulatory bodies in the drug development process. This comprehensive framework serves as a reliable blueprint for the characterization of this and other novel quinolone-based compounds.

References

- Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Google Cloud.

- Bajrami, B. (n.d.). Identification of Drug Metabolites via Mass Spectrometry. Rusling Research Group, University of Connecticut.

- Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry.

- Prakash, C., & Zhang, D. (2012). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America.

- Metabolite Identification by Mass Spectrometry. (2016). International Journal of Pharmaceutical and Phytopharmacological Research.

- FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food and Drug Administration.

- Standardizing Mass Spectrometry: A Framework for Regulatory Validation. (2026). Lab Manager.

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). Journal of the American Society for Mass Spectrometry.

- Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781-788.

- Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Science Publishing.

- Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. (2023). Rapid Communications in Mass Spectrometry.

- Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Science Publishing.

- FDA. (2012). Guidelines for the Validation of Chemical Methods for the FDA Foods Program. ResearchGate.

- Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass.

- Qualification and Validation of MS Methods. (n.d.). CASSS.

- Smith, R. D., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Journal of Mass Spectrometry.

- Birkemeyer, C., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules.

Sources

- 1. mdpi.com [mdpi.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]

- 5. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Standardizing Mass Spectrometry: A Framework for Regulatory Validation | Lab Manager [labmanager.com]

- 11. s27415.pcdn.co [s27415.pcdn.co]

- 12. casss.org [casss.org]

Introduction: The Structural Elucidation of a Bioactive Scaffold

An In-depth Technical Guide to the Infrared Spectroscopy of 2-hydroxy-6-methoxy-1H-quinolin-4-one

The quinolinone core is a privileged scaffold in medicinal chemistry and drug development, found in numerous natural and synthetic compounds with a wide array of biological activities.[1] The specific derivative, 2-hydroxy-6-methoxy-1H-quinolin-4-one, presents a unique analytical challenge due to its potential for tautomerism, which significantly influences its chemical properties and, consequently, its spectroscopic signature. Infrared (IR) spectroscopy is an indispensable, non-destructive technique for the structural characterization of such molecules. It provides a detailed fingerprint of the functional groups present, offering critical insights into the molecule's predominant tautomeric form and intermolecular interactions.[2]

This guide provides an in-depth analysis of the theoretical infrared spectrum of 2-hydroxy-6-methoxy-1H-quinolin-4-one. We will explore the causality behind experimental choices for spectral acquisition, deliver a self-validating protocol, and present a detailed, predictive interpretation of the spectrum grounded in authoritative data from related quinolinone structures.

Understanding Tautomerism: A Critical Prerequisite

The nominal structure "2-hydroxy-6-methoxy-1H-quinolin-4-one" suggests an enol-keto form. However, it exists in equilibrium with its diketo tautomer, 6-methoxy-2,4(1H,3H)-quinolinedione. The relative populations of these tautomers are highly dependent on the physical state (solid or solution) and solvent polarity. In the solid state, which is most relevant for common IR sampling methods like KBr pellets, intermolecular hydrogen bonding often favors the diketo form or a specific hydrogen-bonded network of the enol-keto form. Understanding this equilibrium is paramount, as the presence and nature of C=O, O-H, and N-H bonds are defining features of the IR spectrum.

Caption: Tautomeric equilibrium between the enol-keto and dione forms.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol for Fourier-Transform Infrared (FT-IR) spectroscopy using the Potassium Bromide (KBr) pellet method is designed to produce a high-quality, reproducible spectrum for a solid sample like 2-hydroxy-6-methoxy-1H-quinolin-4-one. The causality behind each step is explained to ensure a self-validating system.

Workflow for FT-IR Sample Preparation and Analysis

Caption: Experimental workflow for KBr pellet FT-IR spectroscopy.

Step-by-Step Methodology

-

Material Preparation & Purity Verification:

-

Action: Use approximately 1-2 mg of the synthesized and purified 2-hydroxy-6-methoxy-1H-quinolin-4-one. The purity should be confirmed by other methods (e.g., NMR, LC-MS) to ensure the IR spectrum is representative of the target compound.

-

Causality: Impurities, especially residual solvents or starting materials, will introduce extraneous peaks, complicating spectral interpretation.

-

-

Drying:

-

Action: Separately, gently grind ~200 mg of spectroscopy-grade KBr powder in an agate mortar. Dry both the sample and the KBr in a vacuum oven at 110°C for at least 4 hours and store in a desiccator.

-

Causality: KBr is hygroscopic. This step is critical to remove adsorbed water, which would otherwise produce a broad absorption band in the 3400 cm⁻¹ region and sharp bands around 1640 cm⁻¹, potentially obscuring N-H or O-H stretching and C=O bending vibrations.

-

-

Mixing and Grinding:

-

Action: Quickly add the 1-2 mg of sample to the 200 mg of dried KBr in the agate mortar. Mix briefly, then grind the mixture vigorously for 2-3 minutes until it becomes a fine, homogenous powder with a consistent, slightly opaque appearance.

-

Causality: Homogenous dispersion of the sample within the KBr matrix is essential for obtaining a high-quality spectrum. Inadequate mixing leads to scattering of the IR beam (resulting in a sloping baseline, known as the Christiansen effect) and non-uniform absorption.

-

-

Pellet Formation:

-

Action: Transfer a portion of the powder to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes, often under vacuum, to form a transparent or translucent pellet.

-

Causality: The high pressure causes the KBr to flow and fuse, creating a solid matrix that is transparent to IR radiation. The vacuum helps remove trapped air, which can cause scattering. A transparent pellet minimizes light loss and ensures a flat baseline.

-

-

Spectral Acquisition:

-

Action: Place the KBr pellet in the spectrometer's sample holder. First, run a background scan with an empty sample compartment or a pure KBr pellet. Then, run the sample scan.[3]

-

Causality: The background scan measures the spectral contributions of atmospheric CO₂ and water vapor, as well as the instrument's own optical and electronic characteristics. This background is automatically subtracted from the sample scan to yield the true spectrum of the compound.

-

-

Instrument Parameters:

-

Action: Set the instrument to scan from 4000 to 400 cm⁻¹.[3] Accumulate at least 32 scans with a spectral resolution of 4 cm⁻¹.

-

Causality: Co-adding multiple scans (e.g., 32) significantly improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis of organic compounds, providing sufficient detail without introducing excessive noise.

-

Predictive Spectral Analysis and Interpretation

The following analysis is a predictive interpretation based on the functional groups present in 2-hydroxy-6-methoxy-1H-quinolin-4-one and data from analogous quinolinone structures.[3][4][5] The presence and shape of bands in the O-H/N-H and C=O regions will be highly indicative of the dominant tautomer in the solid state.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Expected Intensity & Notes |

| 3400 - 3200 | N-H Stretch | Amide N-H (Dione form) | Medium-Strong, Broad. Broadening due to hydrogen bonding is expected. |

| 3300 - 3000 | O-H Stretch | Enolic O-H (Enol-keto form) | Medium, Broad. Likely to overlap with N-H and C-H stretches if present. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Weak to Medium, Sharp. Multiple peaks are possible. |

| 2980 - 2850 | C-H Stretch | Methoxy (-OCH₃) C-H | Weak to Medium, Sharp. Asymmetric and symmetric stretches are expected.[6] |

| 1720 - 1660 | C=O Stretch | C4-Ketone, C2-Amide (Dione form) | Strong, Sharp. Two distinct peaks are likely, characteristic of quinolinediones.[4] The amide C=O will be at a lower frequency due to resonance. |

| 1670 - 1640 | C=O Stretch | C4-Ketone (Enol-keto form) | Strong, Sharp. Its position is influenced by conjugation and potential H-bonding. |

| 1620 - 1500 | C=C/C=N Stretch | Aromatic Ring & Pyridinone Ring | Medium to Strong, Multiple Sharp Peaks. These are characteristic of the quinoline core.[4] |

| 1480 - 1370 | C-H Bending | Methoxy (-OCH₃) | Medium. In-plane bending and deformation modes. |

| 1310 - 1250 | C-O Stretch | Aryl Ether (Ar-O-CH₃) | Strong. Asymmetric stretching.[4] |

| 1280 - 1200 | C-N Stretch | Amide/Vinylogous Amide | Medium to Strong. Coupled with other vibrations.[4] |

| ~1030 | C-O Stretch | Aryl Ether (Ar-O-CH₃) | Medium. Symmetric stretching. |

| Below 900 | C-H Bending | Aromatic Out-of-Plane Bending | Medium to Strong. The pattern can give clues about the substitution on the benzene ring. |

Key Diagnostic Regions

-

The Hydroxyl/Amine Region (3500-3000 cm⁻¹): The presence of a broad band centered around 3300 cm⁻¹ would strongly suggest the presence of hydrogen-bonded N-H groups (dione form) or O-H groups (enol form). The breadth of this peak is a direct consequence of intermolecular hydrogen bonding in the solid state.

-

The Carbonyl Region (1750-1600 cm⁻¹): This is the most informative region for distinguishing between tautomers.

-

If the dione form predominates: Expect two distinct, strong C=O stretching bands. One at a higher frequency (~1700 cm⁻¹) for the C4-ketone and another at a lower frequency (~1660 cm⁻¹) for the C2-amide carbonyl, which has more single-bond character due to resonance.

-

If the enol-keto form predominates: Expect a single strong C=O band for the C4-ketone, likely below 1670 cm⁻¹ due to conjugation and hydrogen bonding. This would be accompanied by C=C and C=N stretching bands from the enolic ring system.

-

-

The Ether Region (1310-1030 cm⁻¹): The presence of a strong, characteristic band around 1275-1200 cm⁻¹ is a clear indicator of the asymmetric C-O-C stretch of the aryl methoxy group, confirming its presence.[4]

Conclusion

Infrared spectroscopy serves as a powerful and accessible tool for the structural verification of 2-hydroxy-6-methoxy-1H-quinolin-4-one. By following a rigorous and well-understood experimental protocol, a high-fidelity spectrum can be obtained. The key to accurate interpretation lies in the careful analysis of the carbonyl and hydroxyl/amine stretching regions, which provide direct evidence of the predominant tautomeric form in the solid state. The predictive assignments provided in this guide, based on established spectroscopic principles and data from related structures, offer a robust framework for researchers and drug development professionals to confidently characterize this important heterocyclic compound.

References

-

Nowik, W., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available at: [Link]

-

Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology. Available at: [Link]

-

Vibrational Frequencies - Technical Considerations. (n.d.). Computational Chemistry Comparison and Benchmark DataBase. Available at: [Link]

-

Mohan, K., et al. (2012). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. NIST Chemistry WebBook. Available at: [Link]

-

Hannan, R. B., Lieblich, J. H., & Renfrew, A. G. (1951). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-6-methoxyquinoline. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-6-methoxy-4-methylquinoline. PubChem. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. . Available at: [Link]

-

ResearchGate. (n.d.). Calculated methoxy vibrational frequencies are shown for selected modes... ResearchGate. Available at: [Link]

-

PubChemLite. (n.d.). 2-hydroxy-6-methoxy-4-methylquinoline (C11H11NO2). pubchemlite.acs.org. Available at: [Link]

-

Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega. Available at: [Link]

-

Shinde, A., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

one isolated in cryogenic argon and xenon matrices: Tautomers and photochemistry. (2024). Sapientia. Available at: [Link]

-

Michalska, D., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. National Standard Reference Data System. Available at: [Link]

-

DFT and Experimental (FT-IR) Investigation of Vibrational Spectroscopy of 4-hydroxy-1-methyl-2(1 H)-quinolone. (n.d.). International Journal of Modern Engineering Research (IJMER). Available at: [Link]

-

Vibrational Spectroscopic, 1H NMR and Quantum Chemical Computational Study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic Acid. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

An in silico infrared spectral library of molecular ions for metabolite identification. (2021). ChemRxiv. Available at: [Link]

Sources

discovery and isolation of bioactive quinolin-4-ones

Title: Deciphering the Quinolin-4-one Scaffold: A Technical Guide to the Discovery, Isolation, and Validation of Bioactive Quinolones

Introduction The quinolin-4-one (or 4-quinolone) core is a privileged scaffold in medicinal chemistry and chemical biology. While historically recognized for its presence in synthetic fluoroquinolone antibiotics, naturally occurring quinolin-4-ones exhibit a staggering diversity of biological roles—ranging from microbial quorum sensing to potent anti-HCV and anticancer activities [[1]](). As a Senior Application Scientist, I have observed that the successful translation of these molecules from raw biological matrices to purified, characterized leads requires a rigorous, mechanistically grounded approach. This whitepaper details the causality behind the discovery workflows and isolation protocols for bioactive quinolin-4-ones, ensuring high-fidelity recovery and structural integrity.

1. The Biological Landscape: Sources and Signaling Quinolin-4-ones are relatively rare in nature but are synthesized by specific bacterial taxa and plant families (e.g., Rutaceae) 1. In the plant kingdom, compounds like graveolin and pseudane IX demonstrate profound pharmacological potential. Pseudane IX, isolated from Ruta angustifolia, acts as a potent inhibitor of Hepatitis C Virus (HCV) RNA replication at the post-entry step 2.

In microbial ecosystems, the Pseudomonas quinolone signal (PQS; 2-heptyl-3-hydroxy-4-quinolone) and its precursor HHQ (2-heptyl-4-hydroxyquinoline) serve as critical quorum-sensing molecules. PQS not only regulates virulence gene expression but also physically intercalates into the bacterial outer membrane, inducing the curvature necessary for Outer Membrane Vesicle (OMV) biogenesis 3. Understanding this pathway is essential for designing targeted extraction protocols, as the target analytes are distributed across both cellular membranes and extracellular vesicles.

Biosynthetic pathway and positive feedback loop of the Pseudomonas Quinolone Signal (PQS).

2. Self-Validating Extraction Protocols: The Mechanistic Approach The isolation of quinolin-4-ones from biological matrices is frequently plagued by poor recovery rates due to their high lipophilicity and tendency to partition into complex lipid structures (like OMVs). A standard liquid-liquid extraction (LLE) is insufficient without chemical modulation.

The protocol below utilizes acidified ethyl acetate. The causality here is fundamental: the acidic environment (provided by acetic acid) protonates the hydroxyl groups on the quinolone core. This neutralizes the molecule, suppressing its aqueous solubility and forcefully driving the equilibrium toward the non-polar organic phase [[3]]().

Step-by-Step Methodology: Extraction of Bacterial Alkylhydroxyquinolines Phase 1: Cultivation and Compartmentalization

-

Inoculation & Growth: Cultivate the producing strain (e.g., P. aeruginosa PAO1) in 500 mL of Luria-Bertani (LB) broth at 37°C, 200 rpm. Harvest at 18–24 hours. Rationale: PQS production is density-dependent; late stationary phase coincides with maximal PqsH expression and PQS accumulation 3.

-

Separation: Centrifuge the culture twice at 15,000 × g for 15 minutes. Rationale: Because PQS is sequestered in the inner membrane of poor OMV producers and exported in OMVs by high producers, both the cell pellet and the cell-free supernatant must be processed to quantify total yield [[3]]().

-

Filtration: Pass the supernatant through a 0.45-µm or 0.22-µm PES filter to remove residual cells.

Phase 2: Acid-Driven Liquid-Liquid Extraction 4. Solvent Addition: To the filtered supernatant (or resuspended cell pellet in MV buffer), add a 1:1 volume of acidified ethyl acetate (0.1 mL glacial acetic acid per liter of ethyl acetate) 3. 5. Partitioning: Vortex vigorously for 2 minutes to maximize surface area contact between phases, followed by centrifugation at 9,000 × g for 5 minutes to break any proteinaceous emulsions 4. 6. Recovery: Carefully aspirate the upper organic phase. Repeat the extraction twice more with fresh solvent to ensure exhaustive recovery.

Phase 3: Concentration and Chromatographic Preparation 7. Desiccation: Pool the organic phases and evaporate to complete dryness under a gentle stream of nitrogen gas. Rationale: Nitrogen prevents the oxidative degradation of the sensitive hydroxyl groups on the quinolone ring. 8. Reconstitution: Redissolve the dried residue in a known volume of HPLC-grade methanol for downstream purification.

3. Quantitative Recovery and Analytical Validation The efficacy of the extraction protocol must be validated. Using the acidified ethyl acetate method on 20 μM solutions of various alkylhydroxyquinolines (AQs), researchers have established baseline recovery metrics 4. These metrics serve as a quality control benchmark for your own extractions.

Table 1: Quantitative Recovery Rates of Key Quinolones via Acidified LLE

| Compound | Chemical Name | Recovery Rate (%) | Biological Role |

| HHQ | 2-heptyl-4-hydroxyquinoline | 86% | PQS Precursor / Intercellular Signal |

| PQS | 2-heptyl-3-hydroxy-4-quinolone | 79% | Primary QS Signal / OMV Inducer |

| HQNO | 2-heptyl-4-quinolinol-1-oxide | 65% | Cytochrome Inhibitor / Antimicrobial |

| MHOQ | 2-methyl-4-hydroxyquinoline | 21% | Minor Bacterial Metabolite |

| AA | Anthranilic acid | 80% | Upstream Biosynthetic Precursor |

(Data derived from extraction of 20 μM solutions in modified KG medium using acidified ethyl acetate 4.)

4. Downstream Purification and Structural Elucidation Once the crude extract is obtained, the isolation of pure quinolin-4-ones requires high-resolution chromatography. Preparative High-Performance Liquid Chromatography (HPLC) utilizing a C18 reverse-phase column is the industry standard. A typical mobile phase consists of a water/acetonitrile gradient containing 0.1% formic acid to maintain the protonated state of the molecules during separation.

Following isolation, structural elucidation relies on a triad of analytical techniques:

-

FT-IR Spectroscopy: Confirms the presence of the characteristic carbonyl (C=O) stretch at ~1630 cm⁻¹ and the N-H stretch at ~3200 cm⁻¹, defining the quinolin-4-one core.

-

High-Resolution Mass Spectrometry (HRMS): Determines the exact molecular weight and fragmentation pattern, crucial for identifying the length of the alkyl chain at the C-2 position.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR definitively map the substitution pattern on the aromatic ring, distinguishing between closely related isomers (e.g., distinguishing a quinolin-4-one from a quinolin-2-one).

End-to-end workflow for the isolation and structural validation of bioactive quinolin-4-ones.

Conclusion The discovery and isolation of bioactive quinolin-4-ones demand a deep understanding of their physical chemistry and biological origins. Whether extracting the anti-HCV agent pseudane IX from Ruta angustifolia or isolating the virulence-modulating PQS from Pseudomonas aeruginosa, the principles remain the same: leverage the molecule's pKa through targeted acidification, maximize recovery through optimized solvent partitioning, and validate rigorously through advanced spectroscopy. By adhering to these self-validating protocols, researchers can confidently transition from crude biological extracts to pure, pharmacologically active leads.

-

Membrane Distribution of the Pseudomonas Quinolone Signal Modulates Outer Membrane Vesicle Production in Pseudomonas aeruginosa | mBio - ASM Journals. asm.org. 3

-

Conversion of the Pseudomonas aeruginosa Quinolone Signal and Related Alkylhydroxyquinolines by Rhodococcus sp. Strain BG43 - PMC. nih.gov. 4

-

Bioactive Phytochemicals from Ruta angustifolia Pers. - Encyclopedia.pub. encyclopedia.pub.2

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. mdpi.com. 1

Sources

An In-depth Technical Guide to Tautomerism in 4-Hydroxyquinoline and 4-Quinolone Systems

Introduction: The Duality of a Privileged Scaffold

Derivatives of the quinoline core are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Among these, the 4-hydroxyquinoline scaffold holds a place of particular significance due to its existence in a dynamic equilibrium between two tautomeric forms: the 4-hydroxyquinoline (enol or lactim form) and the quinolin-4(1H)-one, commonly known as 4-quinolone (keto or lactam form).[3][4] This phenomenon, a type of prototropic tautomerism, involves the migration of a proton and a concurrent shift of a double bond.[5] The position of this equilibrium is not merely an academic curiosity; it is a critical determinant of the molecule's physicochemical properties, including its solubility, lipophilicity, and, most importantly, its biological activity.[6][7] For researchers and drug development professionals, a profound understanding of this tautomeric interplay is essential for the rational design of novel therapeutics, particularly in the development of antibacterial agents where the keto form is the biologically active species.[3]

This guide provides a comprehensive exploration of the tautomerism in 4-hydroxyquinoline systems, detailing the structural dynamics, the critical factors influencing the equilibrium, and the robust experimental and computational methodologies required for their characterization.

The Tautomeric Equilibrium: A Tale of Two Forms

The principal tautomeric relationship in these systems is the keto-enol equilibrium between the aromatic 4-hydroxyquinoline and the non-aromatic quinolin-4(1H)-one.[3][8] While both forms can coexist, the equilibrium overwhelmingly favors the 4-quinolone (keto) tautomer in most solution and solid-state conditions.[9][10] This preference is largely attributed to the greater thermodynamic stability of the amide group within the heterocyclic ring of the keto form compared to the enol's hydroxyl group.[11]

Sources

- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 5. Tautomerization Explained: Keto-Enol and Other Common Types [eureka.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. figshare.com [figshare.com]

- 8. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Gould-Jacobs Reaction: A Deep Dive into the Synthesis of the Quinolin-4-one Backbone

The quinolin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[1] Its prevalence has driven the development of numerous synthetic methodologies, among which the Gould-Jacobs reaction stands out as a fundamental and versatile approach for constructing this critical heterocyclic system. First reported in 1939, this reaction provides a reliable pathway to 4-hydroxyquinoline derivatives, which are tautomers of quinolin-4-ones.[2][3] This technical guide offers an in-depth exploration of the Gould-Jacobs reaction, from its underlying mechanism to practical experimental protocols and optimization strategies, tailored for researchers and scientists in organic synthesis and drug development.

The Mechanistic Pathway: A Two-Act Synthetic Drama

The Gould-Jacobs reaction unfolds in a sequence of well-defined steps, beginning with a condensation reaction followed by a thermally induced cyclization.[2][4] Understanding the causality behind each stage is paramount for successful execution and troubleshooting.

Act I: The Initial Condensation

The synthesis commences with the nucleophilic attack of an aniline's amino group on the electron-deficient β-carbon of an alkoxymethylenemalonate ester, most commonly diethyl ethoxymethylenemalonate (DEEM).[1][2] This is not merely a mixing of reagents; it is a carefully orchestrated addition-elimination reaction. The choice of DEEM is strategic; the ethoxy group serves as a good leaving group, facilitating the formation of a stable anilidomethylenemalonate intermediate upon the elimination of ethanol.[1][2] This initial condensation is typically achieved by heating the neat mixture of the aniline and DEEM at temperatures ranging from 100-130 °C.[1][5] The progress of this step can often be visually monitored by the evolution of ethanol.

Act II: The Decisive Thermal Cyclization

The second and most critical step is the high-temperature intramolecular cyclization of the anilidomethylenemalonate intermediate.[1] This is a 6-electron electrocyclization reaction that forges the quinoline ring system.[1][2] This transformation has a significant energy barrier, necessitating temperatures typically in excess of 250 °C.[1][6] The high thermal demand is a key experimental parameter that dictates the choice of solvent and heating method. High-boiling, inert solvents such as diphenyl ether or Dowtherm A are traditionally employed to achieve the requisite temperatures for vigorous reflux.[1][5][7]

Upon cyclization, a 4-hydroxy-3-carboalkoxyquinoline is formed, which exists in tautomeric equilibrium with its 4-oxo form.[2] For many applications, the synthesis is not yet complete. Subsequent hydrolysis of the ester group under basic conditions, followed by acidification, yields the corresponding carboxylic acid.[1][2] Finally, thermal decarboxylation of the carboxylic acid furnishes the desired 4-hydroxyquinoline.[1][2]

Caption: The multi-step mechanism of the Gould-Jacobs reaction.

Experimental Protocols: From Classical Heating to Modern Microwave Assistance

The practical execution of the Gould-Jacobs reaction can be approached through classical thermal methods or modern microwave-assisted synthesis. The choice often depends on available equipment, desired reaction scale, and the need for rapid optimization.

Protocol 1: Classical Thermal Synthesis

This protocol employs a high-boiling inert solvent to achieve the necessary temperature for cyclization.[1]

Step 1: Formation of the Anilidomethylenemalonate Intermediate

-

In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the intermediate.

-

Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step or purified by recrystallization.

Step 2: Thermal Cyclization

-

Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

-

Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.

-

Collect the solid product by filtration and wash with a non-polar solvent like cyclohexane or hexane to remove the high-boiling solvent.

Step 3 & 4: Saponification and Decarboxylation (Optional)

-

Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% (w/v) aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Place the dried quinoline-3-carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

-

The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol or water.[1]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant improvement in reaction efficiency, leading to shorter reaction times and often improved yields.[1]

Reaction Setup:

-

In a 2-5 mL microwave vial equipped with a magnetic stir bar, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[8] The excess DEEM can serve as both a reagent and a solvent.[1]

-

Seal the vial and place it in a microwave reactor.

Microwave Irradiation:

-

Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the specified time (e.g., 5-20 minutes).[8]

Isolation and Purification:

-

After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

-

Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[1][8]

-

Dry the resulting solid under vacuum. The product's purity and identity can be confirmed by HPLC-MS.[1][8]

Data-Driven Insights: Optimizing Microwave-Assisted Synthesis

The efficiency of the microwave-assisted Gould-Jacobs reaction is highly dependent on temperature and reaction time. Higher temperatures are crucial for the intramolecular cyclization.[1][8]

| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |

| 1 | 250 | 10 | 1 |

| 2 | 300 | 10 | 37 |

| 3 | 250 | 20 | Low |

| 4 | 300 | 20 | 28 |

| 5 | 300 | 5 | 47 |

Data adapted from a study comparing different microwave conditions for the reaction of aniline and DEEM.[1][8]

Analysis: The data clearly indicates that at 250 °C, the yield of the cyclized product is very low, even after extended reaction times.[1][8] Increasing the temperature to 300 °C significantly improves the yield. However, prolonged heating at this high temperature can lead to product degradation, as seen by the decreased yield at 20 minutes compared to 5 and 10 minutes.[1][8] This underscores the need for careful optimization of reaction time and temperature to maximize yield and minimize byproduct formation.

Scope, Limitations, and Troubleshooting

The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1] However, a significant challenge arises with asymmetrically substituted anilines, as cyclization can occur at either of the two ortho positions, potentially leading to a mixture of regioisomers.[6]

Common Challenges and Solutions:

| Issue | Probable Cause | Recommended Solution |

| Incomplete Cyclization | Insufficient temperature or reaction time. | Gradually increase the temperature or prolong the reaction time. Consider switching to microwave heating for more efficient energy transfer.[7] |

| Formation of Dark Tarry Materials | Decomposition at excessively high temperatures or prolonged heating. | Optimize the temperature and reaction time. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also mitigate degradation.[7] |

| Formation of Decarboxylated Byproduct | High reaction temperature and/or pressure, especially in a sealed microwave vial. | Carefully control the reaction temperature and time. If using a sealed vessel, monitor the pressure and consider reducing the temperature.[7] |

| Product is a Viscous Oil or Difficult to Crystallize | Presence of impurities or residual high-boiling solvent. | Purify the crude product using column chromatography. Ensure thorough removal of high-boiling solvents under high vacuum. Trituration with a non-polar solvent can induce crystallization.[7] |

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful tool for the synthesis of the quinolin-4-one core. While the classical thermal protocol is robust, modern advancements, particularly the adoption of microwave-assisted synthesis, have made this reaction more efficient and amenable to high-throughput applications crucial in modern drug discovery.[1] A thorough understanding of its mechanism, careful control of reaction parameters, and awareness of its scope and limitations are key to successfully leveraging this venerable reaction for the synthesis of novel and medicinally important quinolin-4-one derivatives.

References

- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem.

- Gould–Jacobs reaction - Wikipedia.

- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI.

- Gould-Jacobs Reaction.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC.

- Gould-Jacobs reaction - wikidoc.

- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300.

- Gould-Jacobs Reaction.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - ResearchGate.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series.

- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry.

- Optimizing reaction conditions for the Gould-Jacobs synthesis - Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ablelab.eu [ablelab.eu]

Topic: A Guide to Investigating the In Vitro Anticancer Activity of 2-hydroxy-6-methoxy-1H-quinolin-4-one and Related Analogs

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolin-4-one Scaffold as a Privileged Structure in Oncology Research

The quinoline nucleus, and specifically the quinolin-4-one scaffold, represents a "privileged structure" in medicinal chemistry due to its remarkable versatility in binding to a wide array of biological targets.[1] This heterocyclic system is a cornerstone in the development of novel therapeutic agents, with numerous derivatives reported to exhibit significant pharmacological activities, including potent anticancer effects.[2][3] The anticancer efficacy of quinoline derivatives often stems from their ability to engage with multiple cellular mechanisms crucial for cancer cell survival and proliferation. These mechanisms include, but are not limited to, the induction of programmed cell death (apoptosis), cell cycle arrest, inhibition of tubulin polymerization, and the modulation of key signaling pathways.[1][3]

This document serves as a comprehensive guide for researchers investigating the in vitro anticancer properties of novel quinolin-4-one derivatives, using 2-hydroxy-6-methoxy-1H-quinolin-4-one as a representative compound. We will delineate a logical, multi-step experimental workflow, from initial cytotoxicity screening to in-depth mechanistic studies. The protocols provided are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure robust and reproducible data generation.

Section 1: Postulated Mechanisms of Action for Quinolin-4-one Derivatives

Based on extensive literature, the anticancer effects of the quinolin-4-one scaffold are often multifactorial. A new derivative like 2-hydroxy-6-methoxy-1H-quinolin-4-one could potentially act through one or more of the following pathways. Understanding these possibilities is critical for designing a comprehensive evaluation strategy.

-

Induction of Apoptosis: Many quinoline derivatives trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] This typically involves the modulation of Bcl-2 family proteins (increasing pro-apoptotic Bax, decreasing anti-apoptotic Bcl-2), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade (caspase-9 and the executioner caspase-3).[4][5][6]

-

Cell Cycle Arrest: A common mechanism is the disruption of cell cycle progression, frequently causing an accumulation of cells in the G2/M phase.[3][7] This arrest is often mediated by the downregulation of key regulatory proteins such as Cyclin-Dependent Kinase 1 (CDK1) and its regulatory partners, Cyclin A and Cyclin B.[5][7]

-

Generation of Reactive Oxygen Species (ROS): Some analogs induce cellular apoptosis by increasing the intracellular levels of ROS.[3][8] This oxidative stress can damage cellular components and trigger apoptotic signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[8]

-

Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. Certain quinoline compounds have been shown to exert their anticancer effects by inhibiting this pathway, thereby promoting autophagic cell death or apoptosis.[9]

The following diagram illustrates the potential intersection of these key anticancer mechanisms.

Caption: Phased workflow for in vitro evaluation of anticancer compounds.

Section 3: Core Experimental Protocols

The following protocols provide step-by-step methodologies for the core assays outlined in our workflow.

Protocol 3.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is the foundational experiment to determine if a compound has cytotoxic effects and to establish the half-maximal inhibitory concentration (IC50). The IC50 value is critical for selecting relevant doses for all subsequent mechanistic studies.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a 2X serial dilution of 2-hydroxy-6-methoxy-1H-quinolin-4-one in culture medium. A typical starting range is 100 µM down to ~0.1 µM.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (treated with DMSO at the highest concentration used for the compound) and "untreated control" wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 3.2: Analysis of Cell Cycle Distribution by Flow Cytometry

Causality: This protocol is used to determine if the compound's cytotoxic effect is mediated by an arrest at a specific phase of the cell cycle. By staining DNA with propidium iodide (PI), the distribution of cells in G0/G1, S, and G2/M phases can be quantified, revealing any drug-induced perturbations. [10] Methodology:

-

Cell Treatment: Seed cells in 6-well plates. Once they reach ~60% confluency, treat them with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells and combine them. Wash the cells with ice-cold PBS.

-